

Experimental protocol for 5-Nitro-1H-indazole-3-carbonitrile synthesis

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Compound of Interest

Compound Name: 5-Nitro-1H-indazole-3-carbonitrile

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Application Notes: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

Introduction

5-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of the nitro and carbonitrile functional groups provides opportunities for further chemical modification and exploration of structure-activity relationships. This document outlines a detailed three-step experimental protocol for the synthesis of **5-Nitro-1H-indazole-3-carbonitrile**, commencing from commercially available starting materials.

Synthetic Strategy

The synthesis of **5-Nitro-1H-indazole-3-carbonitrile** is approached via a three-step sequence:

- Formation of the Indazole Ring: Synthesis of 5-nitro-1H-indazole from 2-fluoro-5nitrobenzaldehyde and hydrazine hydrate.
- Halogenation at C3: Regioselective bromination of the 5-nitro-1H-indazole at the 3-position to yield 3-bromo-5-nitro-1H-indazole.



 Cyanation: Introduction of the carbonitrile group via a Rosenmund-von Braun reaction, where the 3-bromo substituent is displaced by a cyanide nucleophile using copper(I) cyanide.

This protocol is designed for researchers, scientists, and drug development professionals, providing a clear and reproducible methodology for the preparation of this valuable indazole derivative.

Experimental Protocols

Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.
- Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.
- Copper(I) cyanide is highly toxic. Avoid inhalation and skin contact.
- Dispose of all chemical waste in accordance with institutional and local regulations.

Step 1: Synthesis of 5-Nitro-1H-indazole

This procedure is adapted from the reaction of a substituted benzaldehyde with hydrazine.[1][2]

Materials:

- 2-Fluoro-5-nitrobenzaldehyde
- Hydrazine hydrate (NH₂NH₂·H₂O)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)



- Deionized water
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL).
- With stirring at room temperature (23 °C), add hydrazine hydrate (2.0 mmol) dropwise to the solution.
- Stir the reaction mixture at room temperature for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Pour the reaction mixture into deionized water (30 mL) and extract with ethyl acetate (2 x 15 mL).
- Combine the organic layers and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-nitro-1H-indazole. The product can be used in the next step without further purification if deemed sufficiently pure by TLC analysis.

Step 2: Synthesis of 3-Bromo-5-nitro-1H-indazole



This protocol is based on a patented procedure for the direct bromination of 5-nitro-1H-indazole.[3]

Materials:

- 5-Nitro-1H-indazole (from Step 1)
- Bromine (Br₂)
- N,N-Dimethylformamide (DMF)
- Nitrogen (N₂) gas supply
- Three-neck round-bottom flask equipped with a dropping funnel and thermometer
- · Magnetic stirrer and stir bar
- Ice-water bath
- · Heating mantle

Procedure:

- Under a nitrogen atmosphere, place 5-nitro-1H-indazole (1.0 equiv) in a three-neck roundbottom flask.
- Add DMF (10 volumes, e.g., 10 mL per gram of indazole) and stir to dissolve.
- Cool the reaction mixture to -5 °C using an ice-salt bath.
- Slowly add bromine (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature at or below 0 °C.
- After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.
- Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into ice water.



- Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain crude 3-bromo-5-nitro-1H-indazole.
- The crude product can be recrystallized from an ethanol/water mixture to afford the purified product. A yield of approximately 95% has been reported for this transformation.[3]

Step 3: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

This procedure is an adaptation of the Rosenmund-von Braun reaction for the cyanation of aryl halides.[4][5]

Materials:

- 3-Bromo-5-nitro-1H-indazole (from Step 2)
- Copper(I) cyanide (CuCN)
- · N,N-Dimethylformamide (DMF) or Pyridine
- Round-bottom flask with reflux condenser
- Nitrogen (N2) gas supply
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- In a round-bottom flask, combine 3-bromo-5-nitro-1H-indazole (1.0 equiv) and copper(I) cyanide (1.2-1.5 equiv).
- Add a high-boiling polar solvent such as DMF or pyridine (approximately 10-15 volumes).
- Place the flask under a nitrogen atmosphere and equip it with a reflux condenser.
- Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring.



- Maintain the reflux for several hours (4-8 hours, or until TLC indicates consumption of the starting material).
- Cool the reaction mixture to room temperature.
- Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes, and stir for 30 minutes.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 5-Nitro-1Hindazole-3-carbonitrile.

Data Presentation

Step	Reactant	MW (g/mol)	Equivale nts	Product	MW (g/mol)	Expecte d Yield	Appeara nce
1	2-Fluoro- 5- nitrobenz aldehyde	169.11	1.0	5-Nitro- 1H- indazole	163.13	>90%	Yellow solid
2	5-Nitro- 1H- indazole	163.13	1.0	3-Bromo- 5-nitro- 1H- indazole	242.03	~95%	Solid
3	3-Bromo- 5-nitro- 1H- indazole	242.03	1.0	5-Nitro- 1H- indazole- 3- carbonitri le	188.14	60-80%	Solid



Mandatory Visualization



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Caption: Synthetic workflow for **5-Nitro-1H-indazole-3-carbonitrile**.

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